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Compound of Interest

Compound Name:
4-Hydroxy-8-methoxyquinolin-

2(1H)-one

Cat. No.: B189105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

4-Hydroxy-8-methoxyquinolin-2(1H)-one. Due to the limited availability of specific

experimental spectroscopic data for this compound in publicly accessible literature, this guide

presents predicted data based on closely related analogues and established spectroscopic

principles for the quinolinone scaffold. Detailed, generalized experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are provided to

facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 4-Hydroxy-8-
methoxyquinolin-2(1H)-one. These predictions are based on the analysis of published data

for structurally similar compounds and general principles of spectroscopic interpretation.

Experimental verification is essential for precise characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b189105?utm_src=pdf-interest
https://www.benchchem.com/product/b189105?utm_src=pdf-body
https://www.benchchem.com/product/b189105?utm_src=pdf-body
https://www.benchchem.com/product/b189105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 - 12.0 br s 1H NH-1

~9.5 - 10.5 br s 1H OH-4

~7.0 - 7.5 m 3H Ar-H (H-5, H-6, H-7)

~5.8 - 6.0 s 1H CH-3

~3.9 s 3H OCH₃-8

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~160 - 165 C=O (C-2)

~145 - 150 C-OH (C-4)

~140 - 145 C-O (C-8)

~138 - 142 C-4a

~115 - 125 Ar-CH (C-5, C-6, C-7)

~110 - 115 C-8a

~90 - 95 CH (C-3)

~56 OCH₃-8

Table 3: Predicted IR Spectroscopic Data
Sample Preparation: KBr Pellet
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H, N-H stretching

3100 - 3000 Medium Aromatic C-H stretching

~2950, ~2850 Weak Aliphatic C-H stretching (CH₃)

~1650 Strong C=O stretching (Amide I)

~1600, ~1580, ~1470 Medium C=C stretching (Aromatic)

~1250 Strong C-O stretching (Aryl ether)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and IR spectra

for quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

Accurately weigh 5-10 mg of the purified 4-Hydroxy-8-methoxyquinolin-2(1H)-one.

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

¹H NMR:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters: spectral width of 0-12 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 0-200 ppm, 1024 or more scans (due to the low

natural abundance of ¹³C), relaxation delay of 2-5 seconds.

The spectrum should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy
Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

Transfer the fine powder to a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-

transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric

(CO₂, H₂O) absorptions.
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Workflow and Data Interpretation
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized compound like 4-Hydroxy-8-methoxyquinolin-2(1H)-one.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-8-methoxyquinolin-
2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189105#spectroscopic-data-nmr-ir-of-4-hydroxy-8-
methoxyquinolin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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